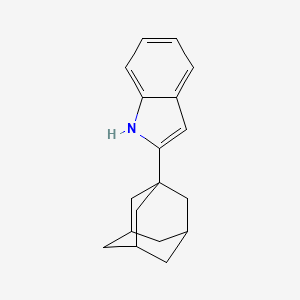

2-(1-adamantyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZADKGMQNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 1 Adamantyl 1h Indole and Analogues

Retrosynthetic Analysis and Advanced Disconnection Strategies for 2-(1-Adamantyl)-1H-indole

Retrosynthetic analysis is a method for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. egrassbcollege.ac.inamazonaws.com For this compound, the primary disconnections focus on the formation of the indole (B1671886) ring and the installation of the adamantyl group.

Key Disconnection Approaches:

C2-C(Adamantyl) Bond Disconnection: This is the most intuitive disconnection. It breaks the bond between the indole C2 position and the adamantyl group, leading to an indole synthon (or a synthetic equivalent like a 2-lithioindole or 2-haloindole) and an adamantyl electrophile (e.g., 1-adamantyl bromide) or nucleophile. This strategy is common but can be challenging due to the steric bulk of the adamantyl group.

Indole Ring Formation Disconnections: More advanced strategies involve disconnecting the bonds that form the indole ring itself, with the adamantyl group already attached to one of the precursors. Common indole synthesis strategies that can be adapted include:

Fischer Indole Synthesis Disconnection: This approach disconnects the N1-C2 and C3-C3a bonds, leading back to a phenylhydrazine (B124118) and an adamantyl-containing ketone, specifically 1-(1-adamantyl)ethanone. This is a robust and widely used method for 2-substituted indoles.

Madelung/Larock-type Disconnection: One classical approach involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) derivative. rsc.org A retrosynthetic disconnection of the N1-C2 bond of the indole ring in an intermediate leads back to N-(o-tolyl)adamantane-1-carboxamide. rsc.org This precursor is readily synthesized from o-toluidine and 1-adamantanecarboxylic acid chloride. rsc.org

C-H/N-H Annulation Disconnection: A modern strategy involves disconnecting the C2-C3 and N1-C7a bonds, envisioning a transition-metal-catalyzed annulation of an aniline (B41778) with an adamantyl-substituted alkyne.

The choice of disconnection strategy is often guided by the availability of starting materials and the desired efficiency and regioselectivity of the forward synthesis. For a sterically hindered target like this compound, strategies that form the key C-C bond early or use powerful cyclization methods are often favored.

Development and Optimization of Novel Synthetic Pathways

Building on retrosynthetic insights, several forward synthetic methodologies have been developed to access this compound and its derivatives. These range from classical named reactions to state-of-the-art catalytic processes.

Catalytic methods are central to modern indole synthesis, offering high efficiency and functional group tolerance. mdpi.com One of the most effective methods for preparing this compound is a variation of the Madelung reaction. In a reported synthesis, N-o-tolylcycloadamantanecarboxamide is treated with a strong base like n-butyl lithium to induce cyclization, forming the indole ring. rsc.org

Transition metal-catalyzed reactions, such as those employing palladium, have become powerful tools for indole synthesis. mdpi.com A general and versatile approach involves the Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step. mdpi.com For the target molecule, this would involve coupling an o-haloaniline with 1-ethynyladamantane.

| Reaction | Precursors | Catalyst/Reagents | Key Features | Reference |

| Madelung-type Cyclization | N-o-tolyladamantane-1-carboxamide | n-Butyl lithium | Utilizes a strong base for intramolecular cyclization. | rsc.org |

| Fischer Indole Synthesis | Phenylhydrazine, 1-(1-Adamantyl)ethanone | Acid catalyst (e.g., PPA, ZnCl₂) | A classic, reliable method for 2-substituted indoles. | rjpbcs.com |

| Palladium-catalyzed Annulation | o-Haloaniline, 1-Ethynyladamantane | Pd catalyst (e.g., Pd/C), Base | Two-step, one-pot procedure involving Sonogashira coupling and cyclization. | mdpi.com |

This table is interactive. Scroll to view more information.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules. nih.govrsc.org Instead of pre-functionalizing the indole ring, this approach directly converts a C-H bond at the desired position into a C-C bond.

For regioselective adamantylation at the C2 position, a directing group (DG) is typically installed on the indole nitrogen. This DG coordinates to a transition metal catalyst (e.g., rhodium, iridium, cobalt) and positions it in proximity to the C2-H bond, facilitating selective activation and subsequent coupling with an adamantyl source. beilstein-journals.orgrsc.org

A notable strategy involves a dual cobalt/photoredox catalytic system for the decarboxylative C-H adamantylation of heterocycles, which can be applied to indoles. beilstein-journals.org This method allows the reaction to proceed at room temperature. Another approach uses an adamantoyl group as a sacrificial directing group. An iridium(III) catalyst facilitates a tandem decarbonylative C-H functionalization, forming iridacycle intermediates that direct substitution at specific positions. bohrium.comacs.org While often targeting other positions like C4 or C7, the principles can be adapted to achieve C2 functionalization by tuning the directing group and catalyst system. nih.govacs.org

| Strategy | Catalyst System | Adamantyl Source | Key Features | Reference |

| Directed C-H Adamantylation | Co(III)/Photoredox | Adamantane (B196018) carboxylic acid | Decarboxylative coupling at room temperature. | beilstein-journals.org |

| Sacrificial DG C-H Functionalization | Iridium(III) | Adamantoyl group | Involves C-H activation-induced C-C activation and iridacycle intermediates. | acs.org |

| Directed C-H Alkylation | Nickel | Adamantyl halides | Nickel-catalyzed C-H alkylation using a directing group on the indole nitrogen. | researchgate.net |

This table is interactive. Scroll to view more information.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govbeilstein-journals.org

While a specific, dedicated flow synthesis for this compound is not prominently reported, the established methods for indole synthesis are highly amenable to flow conditions. For instance, the Fischer indole synthesis has been successfully adapted to flow reactors. mdpi.com A process for the target molecule could be envisioned where a stream of phenylhydrazine is mixed with a stream of 1-(1-adamantyl)ethanone in the presence of an immobilized acid catalyst within a heated flow reactor, allowing for continuous production of the product. mdpi.com

Multistep flow syntheses have been developed for complex indole derivatives, demonstrating the power of this technology. nih.govresearchgate.net A hypothetical automated flow sequence for this compound could involve:

Reactor 1: Synthesis of N-o-tolyladamantane-1-carboxamide from o-toluidine and 1-adamantanecarbonyl chloride.

Reactor 2: Introduction of a strong base (e.g., a soluble lithium amide) to the output of Reactor 1 to perform the Madelung-type cyclization.

Purification Module: An in-line workup and purification step to isolate the final product.

This approach would enable safe, efficient, and scalable production of the target compound without the need for isolating intermediates. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the synthesis of this compound, the mechanisms of the Madelung cyclization and C-H functionalization are particularly relevant.

The Madelung-type cyclization initiated by n-butyl lithium proceeds via a directed ortho-metalation. The strong base deprotonates the amine proton of the N-o-tolyladamantane-1-carboxamide precursor. A second equivalent of the base then abstracts a proton from the ortho-methyl group, forming a benzylic anion. This nucleophilic anion then attacks the carbonyl carbon of the adamantyl amide in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (after workup) to yield the final this compound.

The mechanism of transition-metal-catalyzed C-H functionalization is more complex and depends on the specific catalyst and directing group used. In a common pathway involving an iridium catalyst and a directing group (DG) on the indole nitrogen, the process is initiated by C-H activation. acs.org

Coordination: The iridium catalyst coordinates to the directing group.

C-H Metalation: The catalyst undergoes a concerted metalation-deprotonation event at the C2 position of the indole, forming a five-membered iridacycle intermediate. bohrium.comacs.org

Oxidative Addition/Coupling: The adamantylating agent (e.g., from a decarboxylation event) interacts with the iridacycle.

Reductive Elimination: The C2-adamantyl bond is formed through reductive elimination, releasing the product and regenerating the active iridium catalyst, which can then re-enter the catalytic cycle. bohrium.com

Mechanistic studies, sometimes involving deuterium (B1214612) labeling, help confirm the preferential formation of specific metallocycle intermediates, which dictates the regioselectivity of the functionalization. acs.org

Chiral Synthesis and Stereoselective Approaches to Enantiomerically Pure this compound Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, the adamantane cage itself can be a source of chirality if appropriately substituted. Specifically, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com Therefore, the synthesis of enantiomerically pure derivatives of this compound is a relevant and challenging goal, particularly for probing stereospecific interactions in biological systems.

The synthesis of such chiral derivatives would require an asymmetric approach. There are two primary strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure substituted adamantane precursor. This involves the synthesis or resolution of a chiral adamantane building block, such as a chiral 1-amino-2-substituted adamantane or 1-carboxy-2-substituted adamantane, which is then incorporated into the indole structure using the synthetic methods described previously.

Asymmetric Catalysis: Developing a catalytic asymmetric reaction that creates the chiral center on the adamantane ring or constructs the indole in a way that induces chirality. For example, an asymmetric C-H functionalization on the adamantane ring of the pre-formed this compound could introduce a second substituent stereoselectively. While challenging, transition metal-catalyzed asymmetric hydrogenation and other transformations have been used to create chiral amines and other complex molecules with high enantioselectivity. nih.govrsc.org

A synthetic pathway to enantiomerically pure 1,2-disubstituted adamantanes has been reported, which could serve as a blueprint for creating chiral precursors for indole synthesis. mdpi.com This involves asymmetric reactions and resolution steps to obtain enantiomerically pure ketoolefins, which are then cyclized to form the chiral adamantane core. mdpi.com The application of such strategies could pave the way for novel, enantiomerically pure adamantyl-indole derivatives.

Advanced Structural Elucidation and Conformational Analysis of 2 1 Adamantyl 1h Indole

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential to fully characterize the complex structure of 2-(1-adamantyl)-1H-indole. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the subtle dynamics of the molecule in different states.

High-Resolution Multi-Nuclear NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of this compound in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. For the indole (B1671886) moiety, characteristic signals for the aromatic protons and carbons would be observed, with their chemical shifts influenced by the bulky adamantyl substituent at the C2 position. The ¹H NMR spectrum would show a distinct signal for the N-H proton, while the adamantyl group would exhibit a set of characteristic, overlapping signals in the aliphatic region due to its high symmetry.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is required.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the indole ring and the adamantyl cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for establishing the connectivity between the indole C2 atom and the adamantyl C1' atom, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing critical insights into the preferred three-dimensional conformation of the molecule in solution.

Solid-State NMR (ssNMR): While solution NMR describes the molecule's average conformation, solid-state NMR provides information about its structure in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase, which can reveal the presence of different polymorphs or conformations in the crystal lattice.

Below is a table of expected ¹H and ¹³C NMR chemical shift ranges for the key structural units of this compound, based on general knowledge of these moieties.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Indole N-H | ¹H | 8.0 - 11.0 | Broad singlet, position dependent on solvent and concentration. |

| Indole Aromatic | ¹H | 6.5 - 7.8 | Complex multiplet pattern. |

| Indole H3 | ¹H | ~6.4 | Singlet or doublet, shifted relative to unsubstituted indole. |

| Adamantyl CH | ¹H | ~2.1 | Broad singlet corresponding to the tertiary protons. |

| Adamantyl CH₂ | ¹H | ~1.8 | Complex multiplet for the secondary protons. |

| Indole C2 | ¹³C | 140 - 150 | Quaternary carbon, significantly affected by the adamantyl group. |

| Indole Aromatic | ¹³C | 110 - 140 | Signals for the benzene (B151609) portion of the indole ring. |

| Adamantyl C1' | ¹³C | 35 - 45 | Tertiary carbon directly attached to the indole ring. |

| Adamantyl CH | ¹³C | ~30 | Tertiary carbons within the cage. |

| Adamantyl CH₂ | ¹³C | ~40 | Secondary carbons within the cage. |

Advanced Mass Spectrometry Techniques (e.g., Tandem MS, Ion Mobility MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the exact mass of the molecular ion ([M+H]⁺ or M⁺˙). This allows for the unambiguous confirmation of the molecular formula, C₁₈H₂₁N.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, the most characteristic fragmentation would be the loss of the adamantyl group, leading to a prominent fragment ion corresponding to the adamantyl cation (m/z 135). Other fragmentation pathways involving the indole ring could also be observed.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. mq.edu.aunih.gov IM-MS can provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average size in the gas phase. This information is valuable for distinguishing between different conformers or isomers and can be compared with computationally modeled structures. mq.edu.aursc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Assignment

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds. mdpi.com These methods are complementary and are used to identify functional groups and gain insights into molecular structure and intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A sharp, distinct band in the region of 3400-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic indole ring and the aliphatic adamantyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the indole aromatic ring would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations of the indole moiety are typically strong in the Raman spectrum. The symmetric C-H stretching of the adamantyl cage would also produce a characteristic signal.

The precise frequencies of these vibrational modes can be sensitive to the molecule's conformation and its local environment (e.g., hydrogen bonding), making these techniques useful for studying conformational changes and intermolecular interactions.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | FT-IR | 3400 - 3500 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |

| C=C Aromatic Stretch | FT-IR, Raman | 1450 - 1600 |

| C-N Stretch | FT-IR | 1200 - 1350 |

Single-Crystal X-ray Diffraction Studies for Absolute Structure Determination of this compound

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For this compound, an SCXRD analysis would reveal:

The absolute connectivity of the atoms, confirming the 2-substituted indole structure.

The precise geometry of the indole ring, which may show slight deviations from planarity due to the bulky adamantyl substituent.

The exact bond lengths and angles of the adamantyl cage.

The relative orientation of the adamantyl group with respect to the indole plane.

The packing arrangement of the molecules in the crystal lattice, revealing any intermolecular interactions such as N-H···π or C-H···π hydrogen bonds that stabilize the crystal structure.

Conformational Landscape Analysis of the Indole and Adamantyl Moieties in Solution and Solid States

The linkage between the planar indole ring and the rigid adamantyl cage is a single C-C bond, around which rotation can occur. This rotation defines the conformational landscape of the molecule.

Solution State: In solution, the molecule will likely exist in a dynamic equilibrium of different conformations. The rotational barrier around the C2-C1' bond determines the rate of interconversion. NOESY NMR experiments are crucial for identifying the predominant conformation(s) by measuring through-space proton-proton distances. For instance, correlations between indole protons (e.g., H3 or N-H) and specific adamantyl protons would define the orientation of the two moieties relative to each other.

Solid State: In the crystalline state, the molecule is typically locked into a single, low-energy conformation. The specific conformation adopted is determined by a combination of intramolecular steric effects and intermolecular packing forces. The structure determined by SCXRD provides a precise snapshot of this solid-state conformation. Comparing the solid-state structure with the solution-state conformational preferences derived from NMR can reveal the influence of crystal packing on the molecular geometry. nih.gov

Spectroscopic Probes for Intermolecular Interactions and Aggregation Behavior

The N-H group of the indole ring is a hydrogen bond donor, which can lead to self-association or interactions with other molecules.

NMR Spectroscopy: The chemical shift of the indole N-H proton is highly sensitive to hydrogen bonding. Concentration-dependent ¹H NMR studies can reveal aggregation behavior. A downfield shift of the N-H signal upon increasing concentration is indicative of the formation of intermolecular hydrogen bonds.

Vibrational Spectroscopy: Intermolecular hydrogen bonding also affects the N-H stretching frequency in the FT-IR spectrum. In a non-hydrogen bonding solvent at low concentration, a sharp "free" N-H band is expected. As concentration increases or in a hydrogen-bonding environment, this band may broaden and shift to a lower frequency, indicating the formation of N-H···π or other hydrogen-bonded aggregates.

By combining these advanced analytical techniques, a complete and detailed picture of the structure, conformation, and intermolecular behavior of this compound can be achieved, providing a solid foundation for understanding its chemical and physical properties.

Computational and Theoretical Investigations of 2 1 Adamantyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. These methods provide detailed information about molecular geometry, orbital energies, and electron distribution, which are key determinants of chemical reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of the size of 2-(1-adamantyl)-1H-indole. Geometry optimization is the first step, where the molecule's structure is computationally adjusted to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the indole (B1671886) and adamantane (B196018) fragments.

Calculations performed using a functional such as B3LYP with a basis set like 6-31G(d) would be expected to yield the optimized geometric parameters. The steric hindrance between the bulky adamantyl group at the C2 position of the indole ring is a key feature. The bond connecting the adamantane cage to the indole ring (C2-C1') is of particular interest, as are the angles that dictate the relative orientation of the two bulky groups.

| Parameter | Predicted Value |

|---|---|

| Bond Length C2-C1' (Å) | 1.52 |

| Bond Angle N1-C2-C1' (°) | 128.5 |

| Bond Angle C3-C2-C1' (°) | 124.0 |

| Dihedral Angle N1-C2-C1'-C2' (°) | ~60 |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO is also anticipated to be distributed over the indole's aromatic system. The adamantyl group, being a saturated hydrocarbon, is expected to have a minimal contribution to the frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

To obtain more accurate electronic properties, ab initio and post-Hartree-Fock methods can be employed. wikipedia.orgfiveable.me While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons that is approximated in Hartree-Fock and DFT methods. epfl.chresearchgate.net These higher-level calculations can be used to refine the energies of the frontier orbitals and to calculate other electronic properties such as ionization potential and electron affinity with greater accuracy. For a molecule like this compound, these methods would be particularly useful for benchmarking the results from DFT and for investigating excited state properties.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. acs.org An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. acs.orgnih.gov

The simulation would reveal the preferred conformations of the molecule in solution. A key aspect to investigate would be the rotation around the C2-C1' bond connecting the indole and adamantyl moieties. The bulky nature of the adamantyl group likely restricts this rotation, leading to a limited set of accessible conformations. The simulation can quantify the rotational energy barrier and the population of different conformational states.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 or AMBER |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, predicting the Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra would be particularly insightful.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govscholaris.caresearchgate.net These calculations, when performed on the optimized geometry, can predict the chemical shift for each nucleus in the molecule. The predicted spectrum can aid in the assignment of experimental spectra and confirm the molecule's structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C2 | 145.2 |

| Indole C3 | 101.5 |

| Adamantyl C1' | 35.8 |

| Adamantyl C2' | 42.3 |

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. mdpi.comacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, the electronic transitions are expected to be primarily π-π* transitions within the indole chromophore. nih.govnih.gov

Computational Assessment of Potential Biological Target Interactions (in silico docking and molecular mechanics)

Given the prevalence of adamantane and indole moieties in bioactive molecules, it is valuable to computationally explore the potential interactions of this compound with biological targets. nih.govtandfonline.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.orgnih.gov

Potential targets for this compound could include enzymes and receptors where the bulky, lipophilic adamantyl group can fit into a hydrophobic pocket. Examples of such targets explored for other adamantane derivatives include cyclooxygenases (COX), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and sigma receptors. acs.orgnih.govnih.gov

A typical docking study would involve preparing the 3D structure of the target protein and the ligand, and then using a docking program to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Molecular mechanics methods, often combined with docking in approaches like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to refine the binding free energy calculations, providing a more quantitative estimate of the binding affinity.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ala527, Leu352 |

| Sigma-2 Receptor | -9.2 | Trp53, Tyr103, Leu106 |

| 11β-HSD1 | -7.9 | Tyr183, Val180, Leu126 |

Chemical Derivatization and Structure Activity Relationship Sar Studies of 2 1 Adamantyl 1h Indole Scaffolds

Rational Design Principles for the Generation of 2-(1-Adamantyl)-1H-indole Derivative Libraries

The rational design of derivative libraries is a cornerstone of modern drug discovery, aiming to maximize structural diversity and explore chemical space efficiently. For the this compound scaffold, this involves strategic modifications at three primary locations: the indole (B1671886) nitrogen (N1), the indole's benzene (B151609) ring, and the adamantyl moiety itself. The goal is to modulate properties such as lipophilicity, steric profile, and electronic distribution to enhance desired interactions. nih.govrsc.org

Common derivatization strategies at the N1 position include:

Alkylation: Introducing small alkyl chains (e.g., methyl, ethyl, propyl) to probe steric tolerance and fine-tune lipophilicity.

Benzylation: Attaching substituted or unsubstituted benzyl (B1604629) groups to explore potential aromatic or π-stacking interactions.

Acylation: Introducing acyl groups to create amides, which can act as hydrogen bond acceptors and influence the electronic nature of the indole ring.

The table below illustrates potential modifications at the N1 position based on common synthetic strategies.

| Modification Site | R Group Example | Rationale for Modification |

| Indole N1 | Propargyl | Introduction of a reactive handle for click chemistry or further coupling reactions. nih.gov |

| Indole N1 | 4-Fluorobenzyl | Modulates electronic properties and introduces a potential metabolic block. nih.gov |

| Indole N1 | Acetyl | Increases polarity and introduces a hydrogen bond acceptor. |

The benzene portion of the indole ring offers multiple positions (C4, C5, C6, C7) for substitution, allowing for systematic exploration of how electronic and steric changes affect the molecule's profile. Electrophilic substitution is a primary method for introducing substituents onto the indole ring, though the inherent reactivity of the heterocyclic portion must be managed. ksu.edu.sa SAR studies on related indole carboxamides have shown that substituents like chloro or fluoro groups at the C5 position can enhance potency. nih.gov

Key design principles for benzene ring substitution include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can alter the electronic landscape (inductive effects) and improve metabolic stability or membrane permeability. A variety of halogenated indoles are well-tolerated in substitution reactions. beilstein-journals.org

Introduction of Electron-Donating Groups: Methoxy or hydroxy groups can serve as hydrogen bond donors or acceptors and modulate the electron density of the aromatic system. beilstein-journals.org

Introduction of Electron-Withdrawing Groups: Groups like nitro or cyano can significantly alter the electronics and provide handles for further synthetic transformations.

The following table outlines examples of systematic substitutions on the indole's benzene ring.

| Modification Site | R Group Example | Rationale for Modification |

| Indole C5 | Chloro (-Cl) | Increases lipophilicity and can enhance binding affinity through specific interactions. nih.gov |

| Indole C5 | Methoxy (-OCH₃) | Acts as a hydrogen bond acceptor and can influence orientation within a binding pocket. beilstein-journals.org |

| Indole C6 | Fluoro (-F) | Serves as a bioisostere for a hydrogen atom with minimal steric impact but significant electronic modulation. beilstein-journals.org |

| Indole C7 | Methyl (-CH₃) | Probes for steric clashes and can fill small hydrophobic pockets. |

The adamantyl group is a rigid, three-dimensional hydrocarbon cage that significantly influences the lipophilicity and steric bulk of the parent molecule. mdpi.comnih.gov While often considered synthetically inert, its C-H bonds can be functionalized to introduce polarity and new interaction points. Metabolic studies of adamantyl-containing compounds show that oxidation, particularly hydroxylation, is a common transformation. nih.gov This functionalization can occur at both the tertiary (bridgehead) and secondary carbons of the adamantane (B196018) cage, providing a route to novel derivatives. nih.gov

Rational derivatization of the adamantyl moiety may include:

Hydroxylation: Introducing one or more hydroxyl groups to increase hydrophilicity, potentially improving the pharmacokinetic profile. Dihydroxylated adamantyl metabolites have been identified. nih.gov

Keto Formation: Oxidation of a secondary hydroxyl group to a ketone provides a hydrogen bond acceptor. nih.gov

Amination: Introduction of an amino group provides a basic center and a hydrogen bond donor.

The table below details potential functionalizations of the adamantyl group.

| Modification Site | R Group Example | Rationale for Modification |

| Adamantyl C3 (tertiary) | Hydroxyl (-OH) | Increases polarity and introduces hydrogen bonding capability. nih.gov |

| Adamantyl C4 (secondary) | Hydroxyl (-OH) | Explores alternative vectors for polarity and interaction. nih.gov |

| Adamantyl C4 (secondary) | Carbonyl (=O) | Introduces a polar hydrogen bond acceptor. nih.gov |

Synthetic Strategies for Diverse Derivatization of this compound

The generation of diverse chemical libraries from the this compound scaffold requires efficient and versatile synthetic methodologies. Modern approaches such as parallel synthesis and late-stage functionalization are particularly well-suited for this purpose, enabling the rapid production of numerous analogs for SAR studies.

Parallel synthesis allows for the simultaneous production of a large number of compounds in a spatially separated manner, often using multi-well plates. researchgate.netmdpi.com This high-throughput approach is ideal for rapidly building out a library of derivatives based on a common core. For the this compound scaffold, a library could be generated by reacting the core molecule with a diverse set of building blocks.

A typical parallel synthesis workflow might involve:

Synthesizing a common intermediate, such as this compound or a halogenated version thereof.

Distributing this intermediate into the wells of a microtiter plate.

Adding a different reactant (e.g., various alkyl halides for N1 substitution or boronic acids for Suzuki coupling) to each well.

Performing the reaction, purification, and analysis in a high-throughput fashion.

Combinatorial techniques like the "split-and-mix" strategy, originally developed for peptide synthesis, can also be adapted to generate vast libraries of compounds on a solid support. uniroma1.it These methods are powerful tools for exploring a wide range of chemical space to identify initial areas of interest for more focused, subsequent studies. nih.gov

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly efficient as it avoids the need to re-synthesize derivatives from simple starting materials.

Key LSF strategies applicable to the this compound scaffold include:

C-H Activation: Directing-group-assisted or transition-metal-catalyzed C-H activation can be used to selectively functionalize positions on the indole ring or even the adamantyl moiety, which is rich in C-H bonds. uni-giessen.de

Cross-Coupling Reactions: If the indole ring is pre-functionalized with a halide (e.g., 5-bromo-2-(1-adamantyl)-1H-indole), a variety of powerful cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Stille couplings can be employed. nih.gov These reactions allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, dramatically increasing the structural diversity of the library. nih.gov For example, a 3-iodo-indole derivative can be readily coupled with different partners to build molecular complexity. nih.gov

These advanced synthetic methods enable chemists to efficiently generate diverse and highly functionalized libraries of this compound derivatives, which is essential for conducting thorough SAR studies.

In Vitro Pharmacological Profiling and Biological Screening Methodologies for Derivatives (excluding human data)

The pharmacological evaluation of newly synthesized this compound derivatives is crucial to understanding their therapeutic potential. This process relies on a variety of in vitro assays, which provide data on the compound's biological effects in a controlled, non-living system.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. The development of a robust HTS assay is a critical first step in the drug discovery process. For derivatives of this compound, HTS assays would be tailored to the anticipated biological target.

Assay Principles and Formats:

The choice of HTS assay format depends on the nature of the biological target. Common formats include:

Biochemical Assays: These assays directly measure the activity of a purified target protein, such as an enzyme or a receptor. For instance, if the this compound derivatives are designed as enzyme inhibitors, a biochemical assay would measure the enzyme's activity in the presence and absence of the test compounds.

Cell-Based Assays: These assays use living cells to assess the effect of a compound on a specific cellular process. nih.gov Cell-based assays can provide more physiologically relevant information than biochemical assays, as they account for factors such as cell permeability and metabolism. nih.gov For example, a cell-based assay could be used to screen for compounds that inhibit the growth of cancer cells or protect neuronal cells from damage.

Key Considerations in HTS Assay Development:

Miniaturization: HTS assays are typically performed in 96-, 384-, or 1536-well microplates to minimize the consumption of reagents and test compounds.

Automation: Robotic systems are used to automate the liquid handling, incubation, and data acquisition steps of the HTS process, enabling the screening of thousands of compounds per day.

Signal Detection: A variety of detection methods can be used in HTS assays, including absorbance, fluorescence, and luminescence. The choice of detection method depends on the specific assay format and the desired sensitivity.

Data Analysis: Sophisticated software is used to analyze the large datasets generated by HTS campaigns and to identify "hits"—compounds that exhibit the desired biological activity.

While specific HTS assays for this compound derivatives are not extensively detailed in the public domain, the general principles of HTS would be applied. For example, in a screen for potential antiviral agents, a cell-based assay using a non-human cell line infected with a specific virus could be developed. The assay would measure a parameter indicative of viral replication, such as the expression of a viral protein or the production of viral particles.

Once "hits" are identified from an HTS campaign, they undergo further characterization to confirm their activity and to assess their selectivity.

Target Engagement:

Target engagement studies aim to confirm that a compound interacts directly with its intended biological target. This can be achieved using a variety of biophysical techniques, such as:

Surface Plasmon Resonance (SPR): SPR measures the binding of a compound to a target protein that is immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon the binding of a compound to its target, providing information on the binding affinity and thermodynamics.

Thermal Shift Assays (TSA): TSA measures the change in the melting temperature of a target protein upon the binding of a compound.

Selectivity Profiling:

Selectivity is a critical parameter for any potential drug candidate. A selective compound interacts with its intended target with high affinity, while showing minimal interaction with other related or unrelated targets. This is important to minimize the risk of off-target effects.

Selectivity profiling involves testing a compound against a panel of related targets. For example, if a this compound derivative is identified as a potent inhibitor of a specific kinase, it would be tested against a panel of other kinases to determine its selectivity profile. A study on indole analogs of nonpeptide opioids, for instance, demonstrated how structural modifications can shift selectivity between different opioid receptor subtypes. nih.gov While the parent compounds were selective for the µ-receptor, the indole analogs showed increased affinity for the δ-receptor. nih.gov

For adamantane-indole derivatives with cannabimimetic activity, in vitro assays using a fluorometric imaging plate reader (FLIPR) have been used to determine their agonist profiles at cannabinoid receptors CB1 and CB2. mq.edu.au For example, adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) and N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) and their analogues were shown to be full agonists at CB1 and CB2 receptors. mq.edu.au

In a study of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, their cytotoxic effects were evaluated against different cancer cell lines, providing a preliminary indication of their selectivity. mdpi.com

Establishment of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models can then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.

QSAR Modeling:

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: A mathematical model is developed to correlate the calculated descriptors with the biological activity. A variety of statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

Model Validation: The predictive ability of the QSAR model is assessed using various validation techniques, such as cross-validation and external validation.

The general principles of these studies would be applicable to the development of QSAR models for this compound analogues. The bulky and lipophilic nature of the adamantyl group would be a key descriptor in such models.

QSPR Modeling:

QSPR modeling follows a similar procedure to QSAR modeling, but instead of correlating chemical structure with biological activity, it correlates structure with physicochemical properties. nih.gov These properties can include solubility, lipophilicity (logP), melting point, and boiling point. QSPR models are valuable tools in drug discovery as they can help to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME).

For this compound analogues, QSPR models could be developed to predict properties such as their lipophilicity, which is expected to be high due to the presence of the adamantyl group. This information would be valuable in optimizing the ADME properties of these compounds.

Illustrative Data for a Hypothetical QSAR Study of this compound Analogues:

The following interactive table provides a hypothetical example of the type of data that would be used in a QSAR study of this compound analogues targeting a specific enzyme.

| Compound | R-group at Indole-N | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| 1 | H | 291.43 | 5.8 | 12.5 |

| 2 | CH3 | 305.46 | 6.1 | 8.2 |

| 3 | C2H5 | 319.48 | 6.4 | 5.1 |

| 4 | Cl | 325.88 | 6.5 | 15.8 |

| 5 | F | 309.42 | 5.9 | 10.3 |

In this hypothetical example, a QSAR model could be developed to correlate the biological activity with the nature of the R-group and the calculated physicochemical properties.

Mechanistic Elucidation of Biological Activities of 2 1 Adamantyl 1h Indole and Derivatives in Vitro

Investigation of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., enzymes, receptors in non-human systems)

To understand the biological effects of 2-(1-adamantyl)-1H-indole, it is essential to first identify and characterize its direct molecular targets. In vitro techniques allow for the precise measurement of interactions with isolated biological macromolecules, such as enzymes and receptors from non-human systems, providing a clear picture of the compound's binding affinity, kinetics, and functional impact.

Enzyme kinetic studies are performed to determine if this compound can modulate the activity of specific enzymes. These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound and the enzyme's substrate. By analyzing the data, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation can be determined, along with key parameters like the inhibition constant (Kᵢ).

For instance, the compound could be screened against a panel of enzymes, such as cytochrome P450s from rat liver microsomes, to assess its metabolic stability and potential for drug-drug interactions. A hypothetical kinetic analysis might yield the results shown in the table below, indicating a selective and potent competitive inhibition of a specific enzyme isoform.

| Enzyme (Source: Rat Liver Microsomes) | Inhibition Type | Kᵢ (μM) |

| CYP2D6 | Competitive | 2.5 |

| CYP3A4 | Non-competitive | 35.7 |

| CYP1A2 | No significant inhibition | > 100 |

This table is illustrative and represents the type of data generated from enzyme kinetic analysis.

Receptor binding assays are used to quantify the affinity of this compound for a specific receptor. Typically, these experiments involve incubating a preparation of cells or membranes expressing the target receptor (e.g., from Chinese Hamster Ovary (CHO) cells transfected with a specific murine receptor gene) with a radiolabeled ligand that is known to bind to the receptor. nih.gov The ability of this compound to displace the radioligand is measured, from which the binding affinity (Kᵢ or Kₐ) is calculated.

Furthermore, the compound could act as an allosteric modulator, binding to a site on the receptor distinct from the primary (orthosteric) binding site. frontiersin.org Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity or efficacy of the endogenous ligand. frontiersin.orgnih.govnih.gov Studies using cell lines expressing non-human receptors, such as the rat C6-glial cell line, can elucidate these more complex interactions. nih.gov

| Receptor Target (expressed in CHO cells) | Assay Type | Parameter | Value |

| Murine Cannabinoid Receptor 1 (CB1) | Radioligand Displacement | Kᵢ (nM) | 150 |

| Murine Cannabinoid Receptor 1 (CB1) | Allosteric Modulation Assay | α value | 1.8 (Positive) |

| Rat 5-HT₂ₐ Receptor | Radioligand Displacement | Kᵢ (nM) | > 10,000 |

This table is illustrative and represents the type of data generated from receptor binding and allosteric modulation assays. An α value > 1 indicates positive cooperativity.

Biophysical techniques provide detailed, label-free characterization of the binding thermodynamics and kinetics between a ligand and its target protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, this compound would be titrated into a solution containing the purified target protein. The resulting heat changes allow for the simultaneous determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time kinetics of a binding interaction. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and subsequent dissociation are monitored, yielding the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

A hypothetical biophysical characterization of the interaction between this compound and a purified murine enzyme is summarized below.

| Technique | Target Protein (Murine) | Kₐ (M⁻¹) | Kₔ (M) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| ITC | mCOX-2 | 5.0 x 10⁶ | 2.0 x 10⁻⁷ | - | - | -12.5 | 3.2 |

| SPR | mCOX-2 | 5.2 x 10⁶ | 1.9 x 10⁻⁷ | 1.2 x 10⁵ | 2.3 x 10⁻² | - | - |

This table is illustrative, showing complementary data from ITC and SPR. Kₐ and Kₔ values should be consistent between techniques.

Cellular Permeability and Subcellular Localization Studies in Non-Human Cell Lines

Understanding if a compound can enter a cell and where it localizes is critical to interpreting its biological activity. Permeability can be assessed using cell-based models, such as measuring the flux of the compound across a monolayer of cultured cells (e.g., Madin-Darby Canine Kidney cells). The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage.

Subcellular localization studies utilize techniques like fluorescence microscopy. A fluorescently tagged derivative of this compound or specific fluorescent dyes for organelles can be used in non-human cell lines (e.g., murine fibroblasts) to visualize the compound's distribution within the cell, determining if it accumulates in specific compartments like the mitochondria, endoplasmic reticulum, or nucleus.

Elucidation of Signaling Pathway Modulation in Cell-Based Assays (non-human cell lines)

Once a compound is known to interact with a specific receptor or enzyme, cell-based assays are employed to determine the functional consequences of this interaction. These assays measure downstream events in signaling pathways. For example, if this compound binds to a G protein-coupled receptor (GPCR) in a rat cell line, assays could measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov Western blotting can be used to detect changes in the phosphorylation state of key signaling proteins, such as ERK or Akt, providing insight into which cellular pathways are activated or inhibited.

Identification of Off-Target Interactions and Selectivity Profiling (in vitro, non-human systems)

Selectivity is a key characteristic of a well-behaved chemical probe or potential therapeutic. To assess this, this compound would be screened against a broad panel of receptors, enzymes, and ion channels from non-human sources (e.g., rodent tissues or recombinant proteins). Large-scale screening services provide data on the compound's activity at dozens or hundreds of potential off-targets. This profiling helps to distinguish the primary, intended biological activity from unintended off-target effects, which is crucial for the accurate interpretation of experimental results and for predicting potential side effects. The goal is to find a compound that is highly potent for its intended target with minimal activity at other targets.

Future Perspectives and Broader Research Implications of 2 1 Adamantyl 1h Indole Research

Potential of 2-(1-Adamantyl)-1H-indole as a Novel Scaffold for Pre-clinical Drug Discovery Leads

The this compound scaffold has emerged as a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. The indole (B1671886) ring is a well-established "privileged structure" in medicinal chemistry, while the adamantane (B196018) moiety is known to enhance lipophilicity and metabolic stability, and can establish critical van der Waals interactions within protein binding pockets. researchgate.netnih.gov This combination has led to the development of derivatives with potent anti-proliferative activities.

Research has demonstrated that functionalization at other positions of the indole ring system can yield compounds with significant biological effects. For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea (B124793) derivatives have been synthesized and evaluated as anticancer agents. rsc.orgresearchopenworld.com Certain compounds from this series were found to be active against lung, liver, and breast cancer cell lines. rsc.org Specifically, compound 7s (a thiourea derivative) was shown to induce apoptosis in H460 lung cancer cells by modulating the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. rsc.org Furthermore, another study identified a thiourea derivative, 7l , as a potent inhibitor of Cyclin-dependent kinase 9 (CDK9) with an IC50 of 2.26 µM against the SGC-7901 human gastric cancer cell line. researchopenworld.com

In a separate study, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent cytotoxicity against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. nih.gov One of the most active compounds, 5r , exhibited an IC50 value of 10.56 µM against HepG2 cells and was found to induce apoptosis through a caspase-8-dependent pathway. nih.gov These findings underscore the scaffold's potential as a foundational structure for generating a diverse library of preclinical drug candidates targeting various cancer types.

| Compound Series | Target/Mechanism | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea (e.g., 7l) | CDK9 Inhibition | SGC-7901 (Gastric) | 2.26 µM | researchopenworld.com |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea (e.g., 7s) | Nur77 Modulation, Apoptosis Induction | H460 (Lung) | <20 µM | rsc.org |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (e.g., 5r) | Caspase-8 Dependent Apoptosis | HepG2 (Liver) | 10.56 µM | nih.gov |

| N-benzene substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5f) | Cytotoxicity | HeLa (Cervical) | 17.65 µM | nih.gov |

Application in Chemical Probe Development for Investigating Biological Pathways

A chemical probe is a highly selective small-molecule modulator used to study the function of a specific protein target in biological systems. nih.gov The development of potent and selective inhibitors based on the this compound scaffold, such as the CDK9 inhibitors, opens the door for their use as chemical probes. researchopenworld.com Such probes would be invaluable for dissecting the complex roles of their target proteins in both normal physiology and disease states. nih.govrjeid.com

For example, a highly selective CDK9 inhibitor derived from this scaffold could be used to investigate the specific downstream effects of CDK9 inhibition on transcriptional regulation in cancer cells, without the confounding off-target effects common to less selective kinase inhibitors. nih.gov By using such a probe, researchers can clarify the specific contribution of CDK9 to cell cycle progression and survival, helping to validate it as a drug target and uncover new biomarkers for patient stratification. nih.gov The development of these molecules into validated chemical probes requires rigorous characterization of their selectivity and mechanism of action, but represents a significant opportunity to advance fundamental biological understanding. nih.gov

Integration into Fragment-Based Drug Design (FBDD) or Covalent Inhibitor Design Strategies

The this compound structure is amenable to advanced medicinal chemistry strategies, including Fragment-Based Drug Design (FBDD) and targeted covalent inhibitor design.

Fragment-Based Drug Design (FBDD): FBDD is a powerful method for lead discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to a target. nih.govpharmafeatures.comdrughunter.com These fragments are then optimized into more potent leads by growing, linking, or merging them. nih.govbohrium.com While the this compound molecule itself is larger than a typical fragment, its design can be rationalized from an FBDD perspective. The indole core can be seen as a versatile fragment that provides key interactions, while the adamantane group is a larger, rigid fragment that can be used to probe deep, lipophilic pockets to enhance binding affinity. Future work could involve screening libraries of smaller indole and adamantane fragments to identify optimal initial interactions, which can then be synthetically linked to recreate or improve upon the parent scaffold for a given target. acs.org

Covalent Inhibitor Design: Targeted Covalent Inhibitors (TCIs) offer benefits such as high potency and prolonged duration of action by forming a stable covalent bond with the target protein. rsc.orgnih.govcertara.com A TCI typically consists of a scaffold for molecular recognition and a reactive electrophilic group, or "warhead," that bonds to a nearby nucleophilic amino acid residue (e.g., cysteine). nih.govwuxiapptec.com The this compound scaffold is an excellent candidate for the recognition moiety. Future research could focus on strategically modifying derivatives with weakly reactive electrophiles (e.g., an acrylamide (B121943) or a cyano-acrylamide group) to target non-catalytic cysteines near the binding site of a protein of interest, such as a kinase. rsc.org This could convert a potent reversible inhibitor into an irreversible one, potentially leading to enhanced selectivity and a superior pharmacological profile.

Exploration of this compound as a Scaffold for Material Science or Catalysis Applications

The distinct properties of the adamantane and indole moieties suggest potential applications for the this compound scaffold in material science and catalysis.

Material Science: Adamantane is a rigid, thermally stable, and symmetric diamondoid cage. wikipedia.orgyoutube.com These properties have led to its incorporation into polymers and other materials to enhance thermal stability and control molecular architecture. researchgate.netrsc.org The indole ring, being an aromatic, electron-rich system, possesses interesting electronic and photophysical properties. The combination of these two units could lead to the development of novel materials. For example, polymers incorporating the this compound unit could exhibit high thermal stability and specific optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs) or organic semiconductors. rsc.org

Synergistic Research Opportunities with Computational Chemistry and Artificial Intelligence in Compound Design

Computational Chemistry: Molecular docking, as used in the study of CDK9 inhibitors, can predict the binding poses of new derivatives within a target's active site, allowing for structure-based drug design. researchopenworld.com Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes they induce. Quantum mechanics calculations can be used to understand the electronic properties of the scaffold, which is relevant for both biological activity and potential materials science applications. alliedacademies.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-adamantyl)-1H-indole, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling reactions between indole derivatives and adamantyl-containing reagents. Key methods include:

- Friedel-Crafts alkylation : Adamantyl halides (e.g., 1-adamantyl bromide) can react with indole under Lewis acid catalysis (e.g., AlCl₃) to introduce the adamantyl group at the 2-position .

- Suzuki-Miyaura coupling : If pre-functionalized indole boronic acids are available, coupling with adamantyl halides can achieve regioselectivity .

Optimization strategies :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., adamantyl proton signals at δ 1.6–2.2 ppm; indole aromatic protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolves adamantyl-indole spatial arrangement and hydrogen-bonding interactions (e.g., N–H···π interactions observed in similar indole derivatives) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₈H₂₁N, exact mass 251.37 g/mol) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro enzyme inhibition : Test against targets like cyclooxygenase (COX) or monoamine oxidases (MAOs), given structural parallels to bioactive adamantyl-indole hybrids .

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to controls .

- Binding affinity studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with receptors (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target selectivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Adamantyl’s electron-donating effect stabilizes indole’s π-system, influencing reactivity .

- Molecular docking : Simulate binding to targets like 5-HT₆ receptors. The adamantyl group’s bulk may occupy hydrophobic pockets, while indole’s N–H forms hydrogen bonds .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) .

- Control for off-target effects : Use knockout cell lines or competitive inhibitors to validate specificity .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 2-phenyl-1H-indole derivatives) to identify trends .

Q. What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?

- Lipophilicity optimization : Modify substituents (e.g., halogenation) to balance logP (ideal range: 2–5) for blood-brain barrier penetration .

- Metabolic stability : Assess hepatic microsomal degradation; introduce methyl groups to block CYP450 oxidation sites .

- Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.